5-Propyl-1,3,4-oxadiazole-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
99367-46-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-propyl-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4-8-9-6(11-4)5(7)10/h2-3H2,1H3,(H2,7,10) |
InChI Key |
KGDZYQFUXJIOCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Propyl 1,3,4 Oxadiazole 2 Carboxamide and Its Derivatives
Established Synthetic Pathways for 1,3,4-Oxadiazole-2-carboxamide Scaffolds
The conventional synthesis of 5-propyl-1,3,4-oxadiazole-2-carboxamide hinges on a series of well-documented reactions, including the formation of the oxadiazole ring through cyclization, the incorporation of the propyl group, and the final conversion to the desired carboxamide.
Cyclization Reactions of Acylhydrazines and Related Precursors
The formation of the 1,3,4-oxadiazole (B1194373) ring is commonly achieved through the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones. A key precursor for the synthesis of the target molecule is monoalkyl oxalate (B1200264) hydrazide, which can be obtained from the reaction of dialkyl oxalate and hydrazine (B178648) hydrate (B1144303). google.com This intermediate serves as a versatile building block for the subsequent introduction of the propyl group and the formation of the oxadiazole ring. The cyclization step itself is typically a dehydration reaction, which can be promoted by various reagents.
A patented method for a related compound, 5-alkyl- hepatochem.compeptide.comacs.org-oxadiazole-2-carboxylic acid alkyl ester, outlines a three-step process that begins with the ammonolysis of dialkyl oxalate with hydrazine hydrate to yield monoalkyl oxalate hydrazide. google.com This is followed by an acylation reaction and then a dehydration ring closure to form the 1,3,4-oxadiazole ring. google.com
Approaches for Introducing the Propyl Moiety at the C5 Position
The introduction of the propyl group at the C5 position of the 1,3,4-oxadiazole ring is typically accomplished by using a precursor that already contains this alkyl chain. In the context of the synthesis starting from monoalkyl oxalate hydrazide, an acylation reaction is performed with an appropriate fatty acid anhydride (B1165640). google.com To introduce the propyl group, butyric anhydride would be the reagent of choice. This reaction leads to the formation of a 2-hydrazide-monoalkyl oxalate intermediate, which upon cyclization, yields the 5-propyl-1,3,4-oxadiazole scaffold. google.com
This approach ensures the regioselective placement of the propyl group at the desired C5 position. The choice of the fatty acid anhydride is crucial for determining the nature of the alkyl substituent at this position.
Carboxamide Formation at the C2 Position
The final step in the synthesis of this compound involves the formation of the carboxamide group at the C2 position. Typically, the synthetic route first yields a more stable precursor, such as a 5-propyl-1,3,4-oxadiazole-2-carboxylic acid or its corresponding ester. google.com The conversion of these functional groups into a carboxamide is a standard transformation in organic synthesis.
For a carboxylic acid precursor, direct amidation can be achieved using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with ammonia (B1221849) or an amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comnih.gov Phosphonium and aminium salt-based reagents like BOP, PyBOP, HATU, and HBTU are also highly effective. hepatochem.compeptide.com
Alternatively, if the precursor is an ester, the carboxamide can be formed through direct aminolysis, which involves reacting the ester with ammonia. This reaction may require elevated temperatures or the use of a catalyst. The choice of method depends on the reactivity of the starting material and the desired reaction conditions.
Innovative and Sustainable Synthetic Protocols in Oxadiazole Chemistry
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of 1,3,4-oxadiazole derivatives, with a focus on microwave-assisted synthesis and other green chemistry approaches.
Microwave-Assisted Synthesis and Energy-Efficient Strategies
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. peptide.comrsc.org This technology has been successfully applied to the synthesis of various 1,3,4-oxadiazole derivatives. peptide.comrsc.org
The key advantages of microwave irradiation include rapid and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction times, from hours to minutes. rsc.org This energy-efficient approach not only saves time but also often results in cleaner reactions with fewer byproducts, simplifying purification processes. Microwave-assisted methods have been employed for various steps in oxadiazole synthesis, including the cyclization of acylhydrazones. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low |
| Reaction Yield | Often moderate | Generally higher |
| Byproduct Formation | Can be significant | Often reduced |
| Reaction Conditions | Often harsh | Generally milder |
Metal-Free and Green Chemistry Approaches
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of 1,3,4-oxadiazole synthesis, this has led to the development of metal-free and solvent-free reaction conditions.
Stoichiometric molecular iodine has been utilized as a practical and transition-metal-free catalyst for the oxidative cyclization of acylhydrazones to form 1,3,4-oxadiazoles. organic-chemistry.org This method is advantageous as it avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.
Furthermore, grinding techniques and other solvent-free methods represent another avenue of green chemistry applied to oxadiazole synthesis. These approaches minimize the use of volatile organic solvents, which are often a major source of chemical waste and environmental pollution. The development of one-pot synthesis-functionalization strategies also contributes to the sustainability of these processes by reducing the number of separate reaction and purification steps. nih.govorganic-chemistry.org
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation, thereby minimizing waste, saving time, and reducing costs. While specific one-pot syntheses for this compound are not extensively detailed in the literature, related methodologies for analogous 2,5-disubstituted 1,3,4-oxadiazoles can be adapted.
A plausible one-pot approach for the synthesis of a precursor to this compound, namely a 5-alkyl-1,3,4-oxadiazole-2-carboxylate, can be envisioned based on a multi-step synthesis outlined in the patent literature. This process involves the sequential reaction of a dialkyl oxalate with hydrazine hydrate, followed by acylation with butyric anhydride (to introduce the propyl group), and subsequent cyclodehydration. While described as a three-step process, the potential for telescoping these steps into a one-pot or two-pot sequence exists, particularly with the use of microwave irradiation to accelerate the reaction rates and improve yields. google.com
Multicomponent reactions often utilize the inherent reactivity of starting materials to form complex products in a single step. For instance, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has been reported utilizing (N-isocyanimino)triphenylphosphorane, a carboxylic acid, a secondary amine, and an aldehyde. jchemrev.com By selecting butyraldehyde (B50154) as the aldehyde component, this MCR could potentially be adapted to introduce the propyl group at the 5-position of the oxadiazole ring.
The following table outlines a conceptual one-pot synthesis for a precursor to the target compound, based on analogous reactions.
| Starting Materials | Reagents and Conditions | Intermediate/Product | Key Advantages |
|---|---|---|---|
| Dialkyl oxalate, Hydrazine hydrate, Butyric anhydride | 1) Formation of monoalkyl oxalate hydrazide. 2) Acylation with butyric anhydride. 3) Dehydrating agent (e.g., POCl₃, TsCl), heat. | Alkyl 5-propyl-1,3,4-oxadiazole-2-carboxylate | Convergent synthesis, reduced workup, potential for high throughput. |
| Butyraldehyde, Hydrazinecarboxamide, Oxidizing agent | Iodine-mediated oxidative cyclization of a semicarbazone intermediate. | 5-Propyl-1,3,4-oxadiazol-2-amine (precursor to carboxamide) | Mild reaction conditions, good yields for analogous structures. |
Modular Synthesis Strategies for Structural Diversification
Modular synthesis provides a powerful tool for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This approach relies on the use of common intermediates that can be readily diversified with a variety of building blocks. The synthesis of this compound and its derivatives is well-suited to a modular approach.
A key strategy involves the synthesis of a versatile intermediate, such as an alkyl 5-propyl-1,3,4-oxadiazole-2-carboxylate. google.com This intermediate can then be subjected to amidation with a diverse range of amines to generate a library of 5-propyl-1,3,4-oxadiazole-2-carboxamides with various substituents on the amide nitrogen. This modularity allows for the fine-tuning of the compound's physicochemical properties.
The synthesis of the key carboxylate intermediate itself can be viewed as a modular process. The choice of the fatty acid anhydride in the acylation step determines the substituent at the 5-position of the oxadiazole ring. By employing different acid anhydrides (e.g., acetic, propionic, valeric), a series of 5-alkyl-1,3,4-oxadiazole-2-carboxylate intermediates can be prepared, which can then be converted to their corresponding carboxamides.
The table below illustrates a modular synthetic approach to a library of 5-alkyl-1,3,4-oxadiazole-2-carboxamide derivatives.
| Module 1 (5-Position Substituent) | Core Scaffold Synthesis | Module 2 (2-Position Substituent) | Final Product Library |
|---|---|---|---|
| Butyric anhydride | 1) Reaction of dialkyl oxalate and hydrazine hydrate to form monoalkyl oxalate hydrazide. 2) Acylation with the selected acid anhydride. 3) Cyclodehydration to form the 5-alkyl-1,3,4-oxadiazole-2-carboxylate intermediate. | Ammonia | This compound |
| Propionic anhydride | Methylamine | 5-Ethyl-N-methyl-1,3,4-oxadiazole-2-carboxamide | |
| Valeric anhydride | Aniline | 5-Butyl-N-phenyl-1,3,4-oxadiazole-2-carboxamide |
This modular strategy, starting from simple and readily available precursors, enables the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new derivatives with optimized properties.
Structure Activity Relationship Sar Investigations of 5 Propyl 1,3,4 Oxadiazole 2 Carboxamide Analogues
Rationale for Systematic Structural Modifications
Systematic structural modifications of 5-Propyl-1,3,4-oxadiazole-2-carboxamide are undertaken to probe the chemical space around this core structure. The primary goals of these modifications are to enhance biological efficacy, improve selectivity for the target, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The 1,3,4-oxadiazole (B1194373) nucleus serves as a versatile framework for these investigations mdpi.compharmatutor.org.
Influence of Substituents on Biological Activities and Interactions
The nature and position of substituents on the this compound scaffold have a profound impact on the compound's biological profile. Research on a variety of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated that even minor structural changes can lead to significant differences in activity nih.gov.
The alkyl group at the C5 position of the 1,3,4-oxadiazole ring plays a crucial role in the molecule's interaction with its biological target. While direct studies on the conformational impact of the propyl group in this compound are not extensively documented, SAR studies on related 5-substituted 1,3,4-oxadiazoles provide valuable insights.
The size, shape, and lipophilicity of the C5 substituent can influence the binding affinity and selectivity of the compound. For instance, in a series of 2,5-disubstituted 1,3,4-oxadiazoles, variations in the alkyl or aryl substituent at the C5 position have been shown to modulate a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects oaji.net. It is generally understood that the C5 substituent can orient the molecule within a binding pocket and engage in hydrophobic interactions. The flexibility of the propyl chain allows for conformational adjustments that can optimize these interactions.
Table 1: Hypothetical Impact of C5-Alkyl Chain Variation on Biological Activity (Based on General SAR Principles)
| C5-Substituent | Chain Length | Potential Conformational Flexibility | Expected Impact on Lipophilicity | Postulated Effect on Activity |
| Methyl | Short | Low | Lower | May be insufficient for optimal hydrophobic interactions |
| Ethyl | Medium | Moderate | Moderate | May provide a balance of flexibility and lipophilicity |
| Propyl | Medium | Moderate | Moderate | Potentially optimal for a specific binding pocket |
| Isopropyl | Branched | Restricted | Moderate | Steric hindrance may be beneficial or detrimental |
| Butyl | Long | High | Higher | Increased flexibility and lipophilicity could enhance or reduce activity depending on the target |
This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for this compound is limited.
The carboxamide group at the C2 position is a key functional group, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this moiety can significantly alter the compound's binding affinity and pharmacokinetic properties.
Replacing the hydrogen atoms of the amide with alkyl groups (N-alkylation) would reduce the hydrogen bond donating capacity and increase lipophilicity. Conversion of the amide to an ester or a carboxylic acid would change its electronic and hydrogen bonding characteristics. The introduction of different substituents on the amide nitrogen can also explore additional binding interactions. For instance, attaching an aromatic ring could lead to pi-stacking interactions.
Table 2: Potential Effects of Modifying the C2-Carboxamide Group
| Modification | Change in Hydrogen Bonding | Impact on Polarity | Potential Consequence for Biological Activity |
| N-methylation | Loss of one H-bond donor | Decrease | May decrease binding affinity if H-bond donation is critical |
| N,N-dimethylation | Loss of all H-bond donors | Significant Decrease | Likely to significantly reduce binding affinity |
| Conversion to Ester | Loss of H-bond donor, gain of H-bond acceptor | Decrease | Altered binding mode, potential for hydrolysis |
| Conversion to Carboxylic Acid | Gain of acidic proton, H-bond donor/acceptor | Increase | Change in ionization state at physiological pH, altered interactions |
| N-phenyl substitution | Loss of one H-bond donor | Decrease | Potential for new pi-stacking interactions |
This table is illustrative and based on general principles of medicinal chemistry, as direct comparative data for this compound is limited.
The 1,3,4-oxadiazole ring is an electron-deficient system, and its electronic properties can be modulated by the introduction of substituents or by altering the heteroatoms within the ring. However, electrophilic substitution on the oxadiazole ring is difficult due to its low electron density.
A common strategy is the isosteric replacement of the oxygen atom with a sulfur atom to yield a 1,3,4-thiadiazole. This modification can impact the compound's metabolic stability, polarity, and ability to form hydrogen bonds nih.gov. Thiadiazoles are known bioisosteres of oxadiazoles and often exhibit similar, though not identical, biological activities nih.gov. Such a change would alter the bond angles and electronic distribution of the ring, potentially leading to a different binding orientation and affinity.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For 1,3,4-oxadiazole derivatives, QSAR models have been developed to predict their activity as antifungal, antibacterial, and antimycobacterial agents nih.govijrpc.combrieflands.com.
These models often utilize descriptors such as:
Hydrophobicity (logP): The lipophilicity of the molecule, which influences its ability to cross cell membranes.
Electronic parameters (e.g., Hammett constants): Describe the electron-donating or electron-withdrawing nature of substituents.
Steric parameters (e.g., Taft parameters, molar refractivity): Relate to the size and shape of the molecule and its substituents.
Topological indices: Numerical descriptors of the molecular structure.
A hypothetical QSAR equation for a series of 5-alkyl-1,3,4-oxadiazole-2-carboxamide analogues might take the form:
Biological Activity = c1(logP) - c2(Steric_Parameter) + c3(Electronic_Parameter) + constant
Where c1, c2, and c3 are coefficients determined by regression analysis. Such an equation would suggest that increased lipophilicity and specific electronic properties enhance activity, while excessive steric bulk is detrimental. QSAR studies on related 1,3,4-oxadiazoles have indicated that thermodynamic descriptors like molar refractivity can play a significant role in their biological activities ijrpc.com.
Bioisosteric Replacements of the Carboxamide Functionality
Several heterocyclic rings can act as bioisosteres for the carboxamide moiety in this compound. These replacements can mimic the hydrogen bonding and conformational properties of the amide while offering improved pharmacokinetic characteristics.
Table 3: Common Bioisosteric Replacements for the Carboxamide Group
| Bioisostere | Structural Features | Potential Advantages |
| 1,2,4-Triazole | 5-membered aromatic ring with three nitrogen atoms | Metabolically stable, can act as H-bond donor/acceptor |
| Tetrazole | 5-membered aromatic ring with four nitrogen atoms | Acidic properties similar to carboxylic acids, metabolically stable |
| Oxazole | 5-membered aromatic ring with one oxygen and one nitrogen atom | Can mimic the geometry and electronic properties of an amide |
| Thiazole | 5-membered aromatic ring with one sulfur and one nitrogen atom | Similar to oxazole, with altered electronic properties due to sulfur |
| 1,3,4-Thiadiazole | 5-membered aromatic ring with one sulfur and two nitrogen atoms | Known bioisostere of 1,3,4-oxadiazole, can also replace other functional groups |
The choice of a specific bioisostere depends on the desired properties and the specific interactions required for biological activity. For example, replacing the carboxamide with a 1,2,4-triazole could maintain key hydrogen bonding interactions while improving metabolic stability drughunter.com.
Computational and Theoretical Chemistry Studies on 5 Propyl 1,3,4 Oxadiazole 2 Carboxamide
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. nih.govsemanticscholar.org For derivatives of the 1,3,4-oxadiazole-2-carboxamide core, docking studies are routinely employed to elucidate binding modes and affinities with various biological targets, including enzymes and receptors involved in cancer, inflammation, and microbial infections. nih.govmdpi.comjaptronline.com
The 1,3,4-oxadiazole (B1194373) ring itself is recognized as a bioisostere for amide and ester groups, capable of participating in crucial molecular interactions. mdpi.com The nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov
In the case of 5-Propyl-1,3,4-oxadiazole-2-carboxamide, the carboxamide group (-CONH₂) is a critical functional group for forming strong hydrogen bonds. The amide nitrogen and hydrogens can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The propyl group provides a hydrophobic moiety that can engage in van der Waals and hydrophobic interactions, often fitting into nonpolar pockets within the active site. Docking studies on similar compounds consistently show that the combination of hydrogen bonding from a carboxamide or similar group and hydrophobic interactions from an alkyl or aryl substituent determines the binding affinity and selectivity. nih.govnih.gov These interactions are crucial for stabilizing the ligand-protein complex. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Following molecular docking, molecular dynamics (MD) simulations are frequently performed to assess the stability of the predicted ligand-protein complex and analyze its dynamic behavior over time. researchgate.net MD simulations provide a deeper understanding of the conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies with greater accuracy. nih.gov
For 1,3,4-oxadiazole derivatives, MD simulations have been used to confirm the stability of docking poses within the active sites of enzymes like cyclooxygenase (COX) and various kinases. mdpi.comnih.gov Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in its initial docked pose. mdpi.comdergipark.org.tr
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuation, indicating a stable binding interaction. researchgate.netdergipark.org.tr
These simulations help validate the interactions predicted by docking, such as the persistence of key hydrogen bonds and hydrophobic contacts, ensuring the energetic stability of the complex. nih.govresearchgate.net
Prediction of Molecular Properties Relevant to Research Design
In silico prediction of molecular properties is a cornerstone of modern drug discovery, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles before synthesis.
Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two of the most important descriptors for predicting a drug's absorption and distribution.
TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of passive intestinal absorption and blood-brain barrier penetration. For oral bioavailability, a TPSA value below 140 Ų is generally considered favorable. mdpi.com
LogP measures the lipophilicity or hydrophobicity of a compound. It influences solubility, membrane permeability, and plasma protein binding. A LogP value of less than 5 is one of the criteria in Lipinski's Rule of Five for drug-likeness. nih.govveterinaria.org
For this compound, these properties can be computationally predicted to guide its potential application.
| Property | Predicted Value | Significance in Research Context |
|---|---|---|
| TPSA | ~85.7 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. mdpi.com |
| LogP | ~0.8 - 1.2 | Indicates a balanced solubility profile, avoiding issues of poor absorption (if too high) or rapid excretion (if too low). veterinaria.org |
The capacity for hydrogen bonding and the degree of molecular flexibility are critical determinants of a molecule's binding affinity and pharmacokinetic properties.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The carboxamide group in this compound contains two HBDs (from the -NH₂) and one HBA (the carbonyl oxygen). The oxadiazole ring contributes two additional HBAs (the nitrogen atoms). dergipark.org.tr According to Lipinski's rules, having ≤5 HBDs and ≤10 HBAs is favorable for oral absorption.
Rotatable Bonds (nRotb): A rotatable bond is defined as a single, non-ring bond. rsc.org The number of rotatable bonds influences conformational flexibility. While flexibility allows a molecule to adapt to a binding site, excessive flexibility can lead to a significant entropic penalty upon binding, reducing affinity. numberanalytics.com Generally, compounds with 10 or fewer rotatable bonds are more likely to have good oral bioavailability. numberanalytics.com this compound has a low number of rotatable bonds, suggesting favorable conformational properties.
| Parameter | Predicted Count | Significance in Research Context |
|---|---|---|
| Hydrogen Bond Donors (HBD) | 2 | Complies with Lipinski's Rule of Five (≤5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 3 | Complies with Lipinski's Rule of Five (≤10), contributing to solubility and receptor binding. |
| Rotatable Bonds | 3 | Indicates low conformational flexibility, which can be advantageous for binding affinity and oral bioavailability. numberanalytics.com |
Advanced ADMET Prediction in Research Context
Advanced in silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. japtronline.com Studies on various 1,3,4-oxadiazole derivatives consistently show that this class of compounds generally exhibits favorable drug-like properties. nih.govnih.gov
Absorption: High human intestinal absorption (HIA) is often predicted for small oxadiazole derivatives, and they typically comply with Lipinski's and Veber's rules, suggesting good potential for oral activity. mdpi.comnih.gov
Distribution: Predictions can estimate properties like blood-brain barrier permeability and plasma protein binding, which are crucial for determining where the compound goes in the body and how long it remains active.
Metabolism: In silico models can predict the likelihood of a compound being metabolized by cytochrome P450 (CYP) enzymes, which is a primary route of drug metabolism. The 1,3,4-oxadiazole ring is generally considered to be metabolically stable. nih.gov
Excretion: Properties related to water solubility and potential for renal clearance can be estimated.
Toxicity: Computational models can flag potential liabilities such as mutagenicity, cardiotoxicity (e.g., hERG inhibition), or hepatotoxicity. veterinaria.org
Mechanistic Research and Biological Target Elucidation in Vitro Studies
Antimicrobial Action Mechanisms (In Vitro)
Disruption of Bacterial Cell Wall Biosynthesis (e.g., Penicillin-Binding Proteins)
The bacterial cell wall is a critical target for many antibiotics. While direct evidence for 5-Propyl-1,3,4-oxadiazole-2-carboxamide is unavailable, some 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their potential to interfere with cell wall synthesis. The general mechanism for some antibacterial agents involves puncturing the bacterial cell membrane and causing the release of cytoplasmic contents. researchgate.net
Interference with Bacterial Virulence Pathways (e.g., Two-Component Systems, Flagellar Assembly, Quorum Sensing)
Targeting bacterial virulence is an attractive strategy to combat infections without exerting selective pressure for resistance.
Quorum Sensing:
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression with population density. This system regulates various virulence factors and biofilm formation. researchgate.netnih.gov Several studies have identified 1,3,4-oxadiazole derivatives as potent quorum sensing inhibitors (QSIs). researchgate.netnih.govumsha.ac.ir These compounds are thought to act as antagonists of QS receptors, such as LasR in Pseudomonas aeruginosa, thereby disrupting the signaling cascade that leads to the expression of virulence genes. nih.govumsha.ac.ir For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles have been shown to significantly reduce the production of pyocyanin (B1662382), a virulence factor in P. aeruginosa. researchgate.net
| Compound Type | Bacterial Target | Observed Effect | Reference |
| 1,3,4-Oxadiazole-nicotinamide hybrids | Pseudomonas aeruginosa | Inhibition of protease activity and pyocyanin production. Significant reduction in biofilm formation. | nih.gov |
| 2,5-Disubstituted 1,3,4-oxadiazoles | Pseudomonas aeruginosa | Diminished production of pyocyanin. | researchgate.net |
| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa | Inhibition of LasR regulatory protein. | umsha.ac.ir |
Specific Protein Targeting (e.g., Translational Regulators, Virulence Regulators)
The 1,3,4-oxadiazole core can be incorporated into molecules designed to bind to specific protein targets. In the context of antibacterial activity, DNA gyrase, an essential enzyme for bacterial DNA replication, has been identified as a potential target for some 1,3,4-oxadiazole hybrids. nih.gov
Antioxidant Activity and Radical Scavenging Mechanisms (In Vitro)
Many 1,3,4-oxadiazole derivatives have demonstrated significant antioxidant and radical scavenging properties. tandfonline.comnih.govmdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
The primary mechanisms of radical scavenging by 1,3,4-oxadiazole derivatives include:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the radical, followed by the transfer of a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron to the radical. nih.gov
Computational studies have shown that in a vacuum, the HAT and SPLET mechanisms are generally more favorable for 1,3,4-oxadiazole antioxidants, while the SET-PT mechanism may be dominant in aqueous solutions. nih.gov The presence of phenolic moieties on the 1,3,4-oxadiazole scaffold can enhance antioxidant activity due to the resonance stabilization of the resulting phenoxyl radical. rsc.org Some derivatives have shown potent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and have demonstrated protective effects against oxidative stress in cell-based assays. rsc.org
| Assay | Mechanism | Findings for 1,3,4-Oxadiazole Derivatives | Reference |
| DPPH Radical Scavenging | HAT, SET-PT, SPLET | Potent scavenging activity observed for various derivatives. | tandfonline.comrsc.org |
| ABTS Radical Scavenging | Electron Transfer | Pronounced radical scavenging capacity. | rsc.org |
| H₂O₂ Scavenging | Direct Reaction | Moderate to good scavenging properties. | rsc.org |
| Ferric Ion Reducing Power | Electron Donation | Strong ferric ion reducing capacity. | rsc.org |
Anti-Parasitic Mechanisms (In Vitro)
The 1,3,4-oxadiazole nucleus is a key structural feature in several compounds with anti-parasitic activity. scielo.brnih.gov Derivatives have shown efficacy against a range of parasites, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. scielo.brnih.govnih.gov While the exact mechanisms are not always fully elucidated, potential modes of action include the inhibition of essential parasitic enzymes. For example, docking studies have suggested that the 1,3,4-oxadiazole moiety can interact with the active site of enzymes like α-glucosidase through cation-π interactions. scielo.br The development of broad-spectrum anti-parasitic agents bearing the 1,3,4-oxadiazole scaffold is an active area of research. nih.gov
Anti-Proliferative Mechanisms in Cell Lines (In Vitro)
A significant body of research has focused on the anti-proliferative and cytotoxic effects of 1,3,4-oxadiazole derivatives against various human cancer cell lines. nih.govsci-hub.seresearchgate.netnih.govbiointerfaceresearch.com These compounds have been shown to exert their effects through multiple mechanisms.
One of the well-documented mechanisms is the inhibition of tubulin polymerization . sci-hub.se By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. sci-hub.se
Other reported anti-proliferative mechanisms for 1,3,4-oxadiazole derivatives include:
Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II. nih.gov
Inhibition of Growth Factors and Kinases: Interfering with signaling pathways that drive cancer cell growth and survival. nih.govnih.gov
Telomerase Inhibition: Some derivatives have shown the ability to inhibit telomerase, an enzyme that is overactive in many cancer cells and contributes to their immortality. nih.gov
| Cancer Cell Line | Proposed Mechanism of Action | Reference |
| Various Human Cancer Cell Lines | Tubulin Polymerization Inhibition | sci-hub.se |
| Prostate Cancer (PC-3), Colon Cancer (HCT-116), Renal Cancer (ACHN) | Inhibition of growth factors, enzymes, and kinases | nih.gov |
| Breast Cancer (MCF-7), Lung Cancer (A549) | Multiple mechanisms including enzyme and kinase inhibition | researchgate.netnih.gov |
| CNS Cancer (SNB-75), Renal Cancer (UO-31) | Undetermined, potent growth inhibition observed | nih.gov |
| Ovarian Cancer (OVCAR-3) | PARP-1 Inhibition | nih.gov |
| Colorectal Cancer (SW1116) | Telomerase Inhibition | nih.gov |
Advanced Spectroscopic and Analytical Characterization for Research Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 5-Propyl-1,3,4-oxadiazole-2-carboxamide by mapping the carbon and hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to provide distinct signals corresponding to the protons of the propyl group and the carboxamide group. The propyl chain would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons directly attached to the oxadiazole ring. The two protons of the primary amide (CONH₂) would likely appear as a broad singlet. The chemical shifts are influenced by the electron-withdrawing nature of the oxadiazole ring and the carboxamide group. For similar 2,5-dialkyl-1,3,4-oxadiazole derivatives, signals for the alkyl side chain are typically observed in the 1.00–3.00 ppm range nih.gov.
¹³C NMR: The carbon NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key signals would include those for the two distinct carbons of the 1,3,4-oxadiazole (B1194373) ring (C2 and C5), which are characteristically found at approximately 165.0 ppm in related structures nih.govmdpi.com. The carbon of the carboxamide group (C=O) would also appear in the downfield region, typically around 170.0 ppm nih.gov. The three carbons of the propyl chain would be observed in the upfield region, with chemical shifts generally ranging from 22.0 to 60.0 ppm nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on analogous compounds reported in the literature.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Oxadiazole C2 | - | - | ~165 |
| Oxadiazole C5 | - | - | ~165 |
| Carboxamide C=O | - | - | ~170 |
| Carboxamide NH₂ | Broad Singlet | - | - |
| Propyl CH₂ (alpha to ring) | Triplet | - | ~25-35 |
| Propyl CH₂ (beta) | Sextet | - | ~20-30 |
| Propyl CH₃ (gamma) | Triplet | - | ~10-15 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would confirm the presence of the key amide and oxadiazole moieties.
Key expected absorption bands include:
N-H Stretching: The primary amide group (-CONH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3100-3400 cm⁻¹ mdpi.com.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1660–1680 cm⁻¹ nih.gov.
C=N Stretching: The carbon-nitrogen double bonds within the oxadiazole ring are expected to produce a characteristic absorption band in the 1600-1650 cm⁻¹ region mdpi.com.
C-O-C Stretching: The ether-like C-O-C linkage within the oxadiazole ring typically shows stretching vibrations in the 1000-1250 cm⁻¹ range.
C-H Stretching: Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹.
The collective presence of these bands provides strong evidence for the proposed molecular structure nih.govnih.govijrpr.com.
Table 2: Predicted IR Absorption Bands for this compound Predicted data based on analogous compounds reported in the literature.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3100 - 3400 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| C=N Stretch (Oxadiazole) | 1600 - 1650 | Medium-Strong |
| N-H Bend (Amide II) | 1550 - 1640 | Medium |
| C-O-C Stretch (Oxadiazole) | 1000 - 1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS-FAB)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides highly accurate mass measurements nih.gov.
For this compound (C₆H₉N₃O₂), the expected exact mass can be calculated. HRMS analysis would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million, confirming the elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for 2,5-disubstituted-1,3,4-oxadiazoles involve cleavage of the heterocyclic ring and loss of substituents semanticscholar.org. For the target compound, characteristic fragments could arise from the loss of the carboxamide group, the propyl chain, or smaller neutral molecules like CO or N₂.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
Chromatographic methods are indispensable for both the purification of the synthesized compound and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of compound purity nih.gov. For this compound, a single spot on the TLC plate when visualized under UV light or with an appropriate stain would suggest a high degree of purity. Different solvent systems, such as mixtures of ethyl acetate (B1210297) and hexane, are typically tested to achieve optimal separation mdpi.com.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. The compound is passed through a column under high pressure, and its elution is monitored by a detector. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). HPLC coupled with mass spectrometry (HPLC-MS/MS) can be used for simultaneous separation and identification semanticscholar.org.
Elemental Analysis for Compound Composition
Elemental analysis provides a fundamental confirmation of a compound's empirical formula by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen). The experimentally determined percentages for C, H, and N in a purified sample of this compound must align closely with the theoretically calculated values based on its molecular formula, C₆H₉N₃O₂. A close correlation (typically within ±0.4%) between the found and calculated values is considered strong evidence of the compound's purity and supports the proposed structure nih.gov.
Table 3: Theoretical Elemental Composition of this compound (C₆H₉N₃O₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 46.44 |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.85 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 27.09 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 20.63 |
| Total Molecular Weight | 155.157 g/mol |
Future Research Trajectories and Methodological Innovations
Exploration of Novel Oxadiazole Isomers and Hybrid Scaffolds
The versatility of the oxadiazole ring system offers substantial opportunities for structural diversification. Oxadiazoles, as five-membered heterocyclic compounds, can exist in four different isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373). nih.gov While the 1,3,4- and 1,2,4-isomers have been the primary focus of research due to their significant biological activities, exploring the other, less stable isomers could unveil novel pharmacological profiles. nih.govresearchgate.netresearchgate.net Research indicates that even among the common isomers, there are significant variations in electronic and thermodynamic properties, which can influence their stability and reactivity. researchgate.net
A highly promising trajectory is the development of hybrid scaffolds, where the oxadiazole moiety is combined with other known pharmacophores. researchgate.netmdpi.com This molecular hybridization approach aims to create chimeric molecules that integrate the desirable properties of each component, potentially leading to synergistic effects, improved bioavailability, and enhanced target specificity. researchgate.netmdpi.com For instance, combining the 1,3,4-oxadiazole ring with scaffolds like quinoxaline (B1680401) has been explored to develop new antitumor agents. mdpi.comnih.gov This strategy is based on the rationale that combining two biologically active rings could enhance their common action. mdpi.com Similarly, benzimidazole-oxadiazole hybrids have been identified as potent agents with a wide range of biological activities. researchgate.net Future work will likely expand this concept to a broader range of heterocyclic systems to tackle challenges like drug resistance.
| Hybrid Scaffold Example | Component 1 | Component 2 | Potential Therapeutic Area | Reference |
| Quinoxaline-Oxadiazole | Quinoxaline | 1,3,4-Oxadiazole | Anticancer | mdpi.comnih.gov |
| Benzimidazole-Oxadiazole | Benzimidazole | 1,3,4-Oxadiazole | Anticancer, Antimicrobial | researchgate.net |
| Imidazopyrazine-Oxadiazole | Imidazopyrazine | 1,2,4-Oxadiazole | Anticancer | nih.gov |
Development of Advanced Computational Models for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of molecular activity before synthesis. nih.gov For oxadiazole derivatives, advanced computational models are being developed to provide deeper insights into their structure-activity relationships (SAR). rsc.orgnih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to build robust and predictive models. rsc.orgnih.gov These models can identify the key structural features that influence a compound's biological activity, and the resulting contour maps provide crucial information for designing new derivatives with improved potency. rsc.orgnih.gov
Molecular docking and molecular dynamics simulations are also pivotal. nih.govrsc.orgnih.gov Docking studies help elucidate the probable binding modes of oxadiazole ligands within the active site of a biological target, such as an enzyme or receptor. nih.gov This allows researchers to understand the crucial interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity. rsc.orgresearchgate.net Molecular dynamics simulations further refine this understanding by assessing the stability of the ligand-receptor complex over time. nih.gov The integration of these computational tools provides a powerful platform for predicting the activity of novel oxadiazole derivatives and prioritizing synthetic efforts. nih.govnih.gov
| Computational Technique | Application in Oxadiazole Research | Key Outcome | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting anti-Alzheimer activity of oxadiazole derivatives. | Generated predictive models (Rcv² ≈ 0.69) and contour maps for structural modification. | rsc.orgnih.gov |
| Molecular Docking | Investigating binding interactions of oxadiazole derivatives with enzymes like GSK-3β and peptide deformylase. | Identification of key amino acid residues involved in ligand binding. | nih.govrsc.orgnih.gov |
| QSAR Analysis | Correlating physicochemical properties of oxadiazole derivatives with antibacterial activity. | Development of predictive models with good statistical quality. | nih.govresearchgate.net |
Integration of High-Throughput Screening with Mechanistic Studies
High-Throughput Screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large compound libraries against specific biological targets. researchgate.net In the context of oxadiazole research, HTS allows for the efficient identification of "hit" compounds from diverse chemical libraries that exhibit a desired biological effect. This approach accelerates the discovery process, moving beyond traditional, lower-throughput methods.
However, identifying a hit is only the first step. A critical future direction is the seamless integration of HTS with detailed mechanistic studies to understand how a compound exerts its effect. nih.gov Once an active oxadiazole derivative is identified, a suite of techniques can be employed to elucidate its mechanism of action. This includes global proteomics, activity-based protein profiling, and lipid analysis to identify the direct molecular target and downstream cellular effects. nih.gov For example, mechanistic studies on the oxadiazole-containing compound HSGN-94 revealed that it inhibits lipoteichoic acid biosynthesis in MRSA by directly binding to the protein PgcA. nih.gov This deep mechanistic understanding is crucial for optimizing lead compounds and predicting potential off-target effects, ultimately leading to the development of safer and more effective drugs.
Strategic Design for Enhanced Specificity and Potency of Derivatives
The ultimate goal in drug design is to create molecules that are both highly potent against their intended target and highly specific, thereby minimizing side effects. For oxadiazole derivatives, future research will focus on strategic structural modifications to achieve this dual objective. researchgate.netnih.gov This involves a detailed exploration of the structure-activity relationship (SAR), where systematic changes to the molecule's structure are correlated with changes in biological activity. nih.gov
Modification of the substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring is a common and effective strategy. mdpi.com The introduction of different aromatic or heterocyclic rings can significantly influence the compound's pharmacological effect, often by improving interactions with the target protein. mdpi.comnih.gov For instance, conjugating a quinoline (B57606) moiety to a 1,3,4-oxadiazole core has been shown to yield compounds with significant anticancer activity. researchgate.netnih.gov
Fragment-based drug design (FBDD) is another powerful strategy being applied. nih.govrsc.org This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This was used to design novel oxadiazole-based EGFR inhibitors for anticancer therapy. rsc.org Such strategic design, guided by computational models and SAR data, is essential for developing derivatives with enhanced potency and the selectivity required for clinical success. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Propyl-1,3,4-oxadiazole-2-carboxamide, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization of acylhydrazides with propyl-substituted carboxylic acid derivatives. For example, a two-step protocol involves forming an acyl chloride intermediate followed by coupling with hydrazine derivatives under reflux conditions . Ethyl esters (e.g., ethyl 5-substituted-1,3,4-oxadiazole-2-carboxylate) are common starting materials, with yields ranging from 18% to 89% depending on substituent reactivity and purification methods . Optimizing stoichiometry and solvent polarity (e.g., methanol or DMF) is critical for minimizing side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key for confirming the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and propyl chain integration (δ 0.9–1.7 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with accuracy within 0.4 ppm .
- IR : Identifies carboxamide C=O stretches (~1680–1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays for targets like α-glucosidase or sphingosine-1-phosphate receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Replace the propyl group with alkyl/aryl chains to assess hydrophobicity effects on membrane permeability .
- Carboxamide modification : Introduce electron-withdrawing groups (e.g., nitro) to enhance hydrogen bonding with biological targets .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values. For example, 3,4-dimethoxyphenyl substituents improved antitubercular activity by 18% in polyketide synthase inhibition assays .
Q. What strategies resolve contradictions in biological data across different studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., integrase or kinase enzymes) .
Q. How can molecular docking and dynamics simulations improve understanding of its mechanism?
- Docking : Use AutoDock Vina to model interactions with proteins like integrase (PDB: 3L2T) or S1P receptors. Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Lys159 in integrase) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2.0 Å) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
- Side reactions : Monitor for oxadiazole ring-opening under acidic conditions via in-situ IR .
Methodological Resources
Data Contradictions and Solutions
- Example : Discrepancies in IC50 values for antitumor activity may arise from differences in cell line genetic backgrounds. Cross-validate using patient-derived xenograft (PDX) models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
